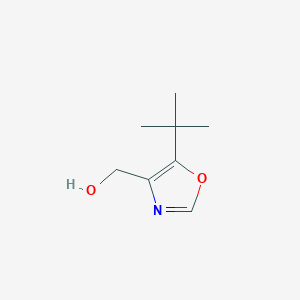

(5-Tert-butyl-1,3-oxazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-tert-butyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)9-5-11-7/h5,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCYIGRVJUYRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Tert Butyl 1,3 Oxazol 4 Yl Methanol and Analogous Oxazole Derivatives

Strategies for the Construction of the 1,3-Oxazole Ring System

The formation of the oxazole (B20620) heterocycle can be achieved through various synthetic routes, ranging from classic condensation reactions to modern metal-catalyzed processes. The choice of method often depends on the desired substitution pattern and functional group tolerance.

Van Leusen Oxazole Synthesis and its Adaptations for (5-Tert-butyl-1,3-oxazol-4-yl)methanol Precursors

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted 1,3-oxazoles. mdpi.com The reaction proceeds through a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov The mechanism involves the deprotonation of TosMIC, followed by its addition to the aldehyde. wikipedia.org Subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.govwikipedia.org

For the synthesis of precursors to this compound, pivalaldehyde (2,2-dimethylpropanal) would serve as the ideal starting material to install the tert-butyl group at the C5 position of the oxazole.

Recent advancements in the Van Leusen reaction have improved its efficiency and scope. Microwave-assisted protocols have been shown to produce 5-aryl-1,3-oxazoles in high yields with reduced reaction times. nih.govmdpi.com Furthermore, a one-pot adaptation using an aldehyde, TosMIC, and an aliphatic halide in an ionic liquid has been developed for the synthesis of 4,5-disubstituted oxazoles, offering a potential direct route to the target scaffold. mdpi.com

| Aldehyde Reactant | TosMIC Derivative | Conditions | Resulting Oxazole Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | TosMIC | K₂CO₃, Methanol (B129727) | 5-Aryl-1,3-oxazoles | nih.gov |

| Pyruvaldehyde | Aryl-substituted TosMIC | Base | 4-Aryl-5-acetyl-1,3-oxazole | nih.gov |

| Tris-aldehyde Substrates | TosMIC | K₂CO₃, Refluxing Methanol | C₃-Symmetric Tris-oxazoles | nih.gov |

| Various Aldehydes | TosMIC and Aliphatic Halides | Ionic Liquid | 4,5-Disubstituted Oxazoles | mdpi.com |

Condensation Reactions and Cycloaddition Approaches to Substituted Oxazoles

Classic condensation reactions remain a fundamental approach to oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones to produce 2,5-disubstituted oxazoles. pharmaguideline.com This method, however, often requires harsh dehydrating agents like sulfuric or polyphosphoric acid. pharmaguideline.com

More contemporary methods utilize cycloaddition reactions. pharmaguideline.com For instance, intramolecular [4+2] cycloadditions (Diels-Alder reactions) of 5-amino-substituted oxazoles can be used to construct complex fused pyridine (B92270) systems. lookchem.com Additionally, [3+2] cycloaddition reactions are a powerful tool for building the oxazole ring itself. One such approach involves the base-promoted reaction of α-halohydroxamates with 2-arylidenecycloalkanones to yield spirocyclic oxazole derivatives. thieme-connect.com These methods provide pathways to unique and complex oxazole-containing architectures.

Oxidative Cyclization Reactions for Oxazole Formation

Oxidative cyclization represents a modern and efficient strategy for forming the oxazole ring, typically from acyclic precursors like enamides. nih.gov These reactions often proceed under mild conditions with high functional group tolerance.

One prominent method is the copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization, which occurs at room temperature to afford 2,5-disubstituted oxazoles in moderate to high yields. nih.gov Another effective approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular cyclization of enamides. organic-chemistry.org This heavy-metal-free process provides an environmentally benign route to a broad range of functionalized oxazoles. organic-chemistry.org Hypervalent iodine species can also be used to mediate the oxidative cyclization of N-allylamides and N-propargylamides to furnish oxazoline derivatives, which can be precursors to oxazoles. nsf.gov

Metal-Catalyzed and Transition Metal-Mediated Syntheses for Oxazole Derivatives

A diverse range of transition metals, including palladium, copper, and gold, are employed to catalyze the synthesis of oxazole derivatives. rsc.orgjsynthchem.com Palladium-catalyzed reactions are particularly useful for the direct C-H functionalization of a pre-formed oxazole ring. organic-chemistry.org For example, using specific phosphine (B1218219) ligands, direct arylation of oxazoles can be selectively directed to either the C2 or C5 position. organic-chemistry.org

Copper catalysis is frequently used in tandem reactions, such as the oxidative cyclization of enamides. rsc.orgnih.gov Fe₃O₄@SiO₂-Bipyridine-CuCl₂, a reusable nanocatalyst, has been shown to be effective for the synthesis of oxazoles from benzamides and 2-bromoacetophenone (B140003) derivatives. jsynthchem.com Gold-catalyzed synthesis offers unique pathways, such as the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, providing an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.org

Rhodium-Carbene Methodology for Oxazole Synthesis

The rhodium-carbene methodology is a sophisticated strategy for the synthesis of highly functionalized oxazoles. researchgate.net This approach typically involves the reaction of an α-diazo-β-carbonyl compound with a nitrile or a carboxamide, catalyzed by a dirhodium complex. acs.orgrsc.org The reaction proceeds through the formation of a rhodium carbene intermediate.

A key feature of this methodology is the remarkable influence of the rhodium catalyst on the regioselectivity of the cyclization. nih.gov When reacting α-diazo-β-keto esters with arenecarboxamides, dirhodium tetraacetate [Rh₂(OAc)₄] catalysis leads to N-H insertion and subsequent cyclodehydration to yield 2-aryl-oxazole-4-carboxylates. nih.gov In stark contrast, using dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfba)₄] as the catalyst dramatically shifts the regioselectivity, resulting in the formation of oxazole-5-carboxylates. nih.govnih.gov This catalyst-controlled selectivity provides access to complementary isomers from the same set of starting materials, which is highly valuable for targeted synthesis. acs.org

| Diazo Compound | Amide/Nitrile | Rhodium Catalyst | Major Product Regioisomer | Reference |

|---|---|---|---|---|

| α-diazo-β-keto-carboxylate | Arenecarboxamide | Dirhodium tetraacetate | Oxazole-4-carboxylate | nih.gov |

| α-diazo-β-keto-carboxylate | Arenecarboxamide | Dirhodium tetrakis(heptafluorobutyramide) | Oxazole-5-carboxylate | nih.govnih.gov |

| α-diazo-β-ketosulfone | Benzonitrile | Dirhodium tetraacetate | Oxazole-4-sulfone | acs.org |

| α-diazo-β-ketosulfone | Carboxamide | Dirhodium tetrakis(heptafluorobutyramide) | Oxazole-5-sulfone | nih.gov |

Introduction of the Tert-butyl Substituent and Methanol Functional Group

The synthesis of the specific molecule this compound requires strategic placement of both the bulky tert-butyl group and the primary alcohol function.

The introduction of the sterically demanding tert-butyl group is best accomplished by incorporating it into one of the primary starting materials. rsc.org As discussed in section 2.1.1, the Van Leusen synthesis is well-suited for this purpose, where the use of pivalaldehyde directly installs the tert-butyl moiety at the C5 position of the resulting oxazole ring. nih.gov

The introduction of the methanol group (-CH₂OH) at the C4 position is more complex and generally requires a multi-step sequence or a modified one-pot approach. A plausible and effective strategy involves the synthesis of an intermediate ester, ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate. This precursor could potentially be synthesized using the rhodium-carbene methodology, specifically by reacting an appropriate α-diazo-β-keto ester with pivalamide (B147659) (2,2-dimethylpropanamide) in the presence of dirhodium tetraacetate to favor C4-substitution. nih.gov Once the 4-carboxylate oxazole is formed, the ester can be readily reduced to the desired primary alcohol using standard reducing agents such as lithium aluminum hydride (LiAlH₄). This two-step sequence of ring formation followed by functional group reduction provides a logical and feasible pathway to this compound.

Stereoselective and Regioselective Introduction of Alkyl and Hydroxyl Groups

The precise placement of alkyl and hydroxyl groups on the oxazole scaffold is paramount for tailoring the molecule's properties. Regioselective alkylation, for instance, can be influenced by the electronic and steric nature of substituents already present on the ring, as well as the choice of reagents and reaction conditions. While direct stereoselective synthesis of this compound is not extensively detailed in readily available literature, analogous principles from related heterocyclic systems, such as indazoles, offer valuable insights. In the case of indazoles, highly regioselective N1- and N2-alkylations have been achieved by carefully selecting the reaction conditions, demonstrating that reagent control can dictate the position of substitution. beilstein-journals.orgbeilstein-journals.org

The van Leusen oxazole synthesis is a cornerstone method for producing 5-substituted oxazoles. This reaction proceeds through a [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govresearchgate.netyoutube.com The mechanism involves the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. nih.gov The choice of aldehyde directly determines the substituent at the 5-position of the oxazole.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Ref |

| Aldehyde | TosMIC | K2CO3 | Methanol | 5-substituted oxazole | High | nih.gov |

| Aldehyde | TosMIC | t-BuOK | Various | 5-substituted oxazole | - | youtube.com |

This table illustrates the general conditions for the van Leusen oxazole synthesis.

Functionalization of Pre-formed Oxazole Rings

Once the oxazole core is assembled, further derivatization can be achieved through various functionalization techniques. The predictable and regioselective metallation of oxazoles, followed by transition metal-catalyzed cross-coupling reactions, provides a powerful avenue for introducing a wide array of substituents. researchgate.net Palladium-catalyzed direct arylation and alkenylation reactions have been shown to be effective, allowing for the formation of C-C bonds at specific positions on the oxazole ring with high regioselectivity. organic-chemistry.org The choice of ligands and solvents can influence whether the functionalization occurs at the C2 or C5 position. organic-chemistry.org For instance, using task-specific phosphine ligands, palladium-catalyzed C5 arylation is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Furthermore, the oxazole ring can undergo electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents. tandfonline.com For example, electrophilic substitution generally occurs at the C5-position, especially when an electron-donating group is present. tandfonline.com

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally benign chemical processes, modern synthetic methodologies for oxazole derivatives increasingly incorporate principles of green chemistry. ijpsonline.comijpsonline.com

Green Chemistry Principles in Oxazole Synthesis (e.g., Microwave-Assisted, Ultrasound-Mediated, Ionic Liquids, Deep Eutectic Solvents)

Green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net These principles have been successfully applied to the synthesis of oxazoles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govresearchgate.neteurekaselect.comnih.gov In the context of oxazole synthesis, microwave-assisted methods have been employed for reactions such as the van Leusen synthesis and the condensation of α-haloketones with amides. nih.govmdpi.cominformahealthcare.com For example, a one-pot microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been reported to be highly efficient. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netnih.gov Ultrasound-assisted synthesis of oxazole derivatives has been explored, offering advantages such as shorter reaction times and milder conditions. nih.govijpsonline.com This technique has been noted for its cost-effectiveness and environmental sustainability. researchgate.netnih.gov

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered greener alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. ijpsonline.comijpsonline.comresearchgate.nettandfonline.comnih.govnih.gov The van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully carried out in ionic liquids, with the ionic liquid being reused multiple times without a significant loss in yield. nih.govorganic-chemistry.orgijpsonline.com DESs, which are mixtures of hydrogen bond donors and acceptors, have also been utilized as both solvents and catalysts in the synthesis of oxazole derivatives. ijpsonline.comresearchgate.net

| Green Technique | Starting Materials | Conditions | Product | Advantages | Ref |

| Microwave | Aryl aldehyde, TosMIC | K3PO4, IPA, 65°C, 350W, 8 min | 5-substituted oxazole | Rapid, high yield (96%) | nih.gov |

| Ultrasound | Phenacylbromide, Amide | Deep Eutectic Solvent, 65°C | Oxazole derivative | Efficient, green media | ijpsonline.com |

| Ionic Liquid | Aldehyde, TosMIC, Aliphatic halide | [bmim]Br | 4,5-disubstituted oxazole | High yield, reusable solvent | organic-chemistry.orgijpsonline.com |

| Deep Eutectic Solvent | Urea/Thiourea, Active methylene (B1212753) compounds, NBS | Choline chloride/urea | 2-aminooxazole | Excellent yield, mild conditions | ijpsonline.com |

This table summarizes various green synthetic approaches for oxazole derivatives.

Organophotocatalytic Strategies for Oxazole Derivatization

Visible-light photocatalysis has gained prominence as a sustainable and powerful method for forging chemical bonds under mild conditions. In the realm of oxazole synthesis, this strategy has been employed for the construction of substituted oxazoles from readily available starting materials. For instance, the synthesis of valuable substituted oxazoles from α-bromoketones and benzylamines has been achieved at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.

Combinatorial and High-Throughput Synthesis Techniques for this compound Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large libraries of related compounds for screening and lead optimization in drug discovery. nih.govnih.gov While specific high-throughput synthesis of a "this compound" library is not explicitly documented, the principles of combinatorial synthesis are readily applicable to the oxazole scaffold. By systematically varying the starting materials in established oxazole syntheses, such as the van Leusen reaction or multi-component reactions, diverse libraries of oxazole derivatives can be generated. researchgate.net For example, a library of isoxazole-based compounds was synthesized in a parallel format using a variety of reactions, demonstrating the feasibility of creating large and diverse collections of these heterocyclic compounds for biological evaluation. nih.gov

Chemical Reactivity and Transformations of the 5 Tert Butyl 1,3 Oxazol 4 Yl Methanol Scaffold

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient aromatic system, which renders it generally less reactive towards electrophilic attack than carbocyclic aromatic rings like benzene. wikipedia.orgpharmaguideline.com Its reactivity is characterized by a susceptibility to nucleophilic attack, cycloaddition reactions, and various rearrangements. The substituents on the ring, a tert-butyl group at position C5 and a methanol (B129727) group at C4, significantly modulate these inherent reactivity patterns.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Oxazole (B20620) Ring

The substitution patterns on the oxazole ring are highly regioselective, dictated by the electronic properties of the heterocycle.

Electrophilic Aromatic Substitution: Electrophilic substitution on the oxazole nucleus is generally difficult due to the ring's electron-deficient nature. pharmaguideline.com Such reactions typically require the presence of electron-donating groups to activate the ring. tandfonline.com The preferred site for electrophilic attack is the C5 position. tandfonline.com In the case of (5-tert-butyl-1,3-oxazol-4-yl)methanol, the C5 position is sterically hindered and occupied by a tert-butyl group. Although the alkyl group is electron-donating, direct electrophilic substitution on the ring is unlikely as the most reactive site is blocked. The C2 position is the most electron-deficient, making it highly resistant to electrophilic attack. pharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole ring are rare. tandfonline.com They typically occur only when a good leaving group, such as a halogen, is present, most favorably at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.comtandfonline.com Nucleophilic attack on the oxazole ring often results in ring cleavage rather than direct substitution. pharmaguideline.com However, deprotonation at the C2 position is possible, forming a 2-lithio-oxazole, which can then react with various electrophiles. wikipedia.org

Table 1: Summary of Substitution Patterns on the Oxazole Ring

| Position | Reactivity toward Electrophiles | Reactivity toward Nucleophiles | Notes |

|---|---|---|---|

| C2 | Least reactive | Most reactive (requires leaving group) | Site of deprotonation by strong bases. wikipedia.orgpharmaguideline.com |

| C4 | More reactive than C2 | Less reactive than C2 | Reactivity is influenced by substituents. pharmaguideline.com |

| C5 | Most reactive | Less reactive than C2 | Often requires activating groups for substitution. tandfonline.com |

Cycloaddition Reactions (e.g., Diels-Alder) of Oxazole Derivatives

Oxazoles can participate as dienes in Diels-Alder cycloaddition reactions, a powerful method for constructing other heterocyclic systems, notably pyridines. wikipedia.orgpharmaguideline.com The reaction involves the oxazole reacting with a dienophile, such as an alkene or alkyne. This process is facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com

The reaction proceeds through a bicyclic adduct containing an oxygen bridge, which is typically unstable. wikipedia.org Subsequent elimination of water from this intermediate leads to the formation of a substituted pyridine (B92270) ring. wikipedia.org For this compound, the electron-donating tert-butyl group at the C5 position is expected to enhance the diene character of the oxazole ring, thereby facilitating its participation in Diels-Alder reactions.

Ring-Opening Reactions and Subsequent Recyclization Pathways

The oxazole ring is susceptible to cleavage under nucleophilic conditions, which can be followed by recyclization to form different heterocyclic structures. pharmaguideline.com This reactivity is attributed to the presence of "hidden amide fragments" within the ring structure. nih.gov

A common transformation involves the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide, which can lead to the formation of imidazoles through a ring-opening and recyclization sequence. pharmaguideline.com The initial nucleophilic attack generally occurs at the electron-poor C2 position. pharmaguideline.com Similarly, 5-amino-1,3-oxazoles are known to undergo recyclization in the presence of either nucleophilic or electrophilic agents to yield a variety of functionalized heterocycles, including pyrrolo[1,2-a]imidazoles and pyrazoles. nih.gov While this compound does not possess a 5-amino group, these examples highlight the general propensity of the oxazole scaffold to undergo ring transformations.

Isomerization and Rearrangement Processes (e.g., Cornforth Rearrangement)

A key rearrangement reaction for substituted oxazoles is the Cornforth rearrangement. wikipedia.orgdrugfuture.com This thermal process is specific to 4-acyloxazoles and involves the transposition of the acyl group at C4 and the substituent at the C5 position. wikipedia.orgalchetron.com

The mechanism begins with a thermal pericyclic ring opening of the 4-acyloxazole to furnish a nitrile ylide intermediate. wikipedia.orgalchetron.com This intermediate then undergoes a rearrangement and subsequent ring-closure to yield an isomeric oxazole. wikipedia.org For this compound to participate in this rearrangement, the methanol group at C4 must first be converted into an acyl group (i.e., an ester). The resulting 4-acyloxy-5-tert-butyloxazole derivative could then be subjected to thermal conditions to induce the rearrangement, leading to an oxazole where the tert-butyl group is at C4 and the acyl group is at C5. The reaction is known to produce high yields. wikipedia.org

Transformations of the Methanol Functional Group

The primary alcohol of the methanol substituent at the C4 position is a versatile functional group that can undergo a range of chemical transformations, most notably oxidation.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The hydroxymethyl group of this compound can be selectively oxidized to form either the corresponding aldehyde (a carbonyl compound) or a carboxylic acid.

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. researchgate.net Further oxidation of the aldehyde intermediate produces the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Aerobic oxidation, using oxygen from the air as the terminal oxidant, is a green chemistry approach, though it can be challenging as the reaction may halt at the aldehyde stage. researchgate.net The use of specific catalysts, such as those based on platinum group metals, can facilitate the complete oxidation to carboxylic acids. researchgate.net

Table 2: Potential Oxidation Reactions of this compound

| Reagent/Catalyst System | Expected Product |

|---|---|

| Pyridinium (B92312) chlorochromate (PCC) | (5-tert-butyl-1,3-oxazol-4-yl)carbaldehyde |

| Dess-Martin periodinane (DMP) | (5-tert-butyl-1,3-oxazol-4-yl)carbaldehyde |

| Potassium permanganate (B83412) (KMnO₄) | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | 5-tert-butyl-1,3-oxazole-4-carboxylic acid |

Esterification and Etherification of the Hydroxyl Moiety

The primary alcohol functionality of this compound is a prime site for esterification and etherification reactions. These transformations are fundamental in medicinal chemistry for modifying a molecule's polarity, solubility, and metabolic stability.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard protocols. Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is a common and effective method. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For sterically hindered alcohols, more reactive acylating agents or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a carboxylic acid and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can enhance reaction rates and yields.

Hypothetical Esterification Reactions:

| Acylating Agent | Base/Catalyst | Expected Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | (5-tert-butyl-1,3-oxazol-4-yl)methyl acetate |

| Benzoic Anhydride | Pyridine | (5-tert-butyl-1,3-oxazol-4-yl)methyl benzoate |

| Propanoic Acid | DCC/DMAP | (5-tert-butyl-1,3-oxazol-4-yl)methyl propanoate |

Etherification: The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of a polar aprotic solvent, like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is crucial for the success of this reaction.

Representative Etherification Reactions:

| Base | Alkyl Halide | Expected Product |

|---|---|---|

| Sodium Hydride | Methyl Iodide | 4-(methoxymethyl)-5-tert-butyl-1,3-oxazole |

| Potassium tert-butoxide | Ethyl Bromide | 4-(ethoxymethyl)-5-tert-butyl-1,3-oxazole |

| Sodium Hydride | Benzyl Bromide | 4-(benzyloxymethyl)-5-tert-butyl-1,3-oxazole |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

To partake in nucleophilic substitution reactions, the hydroxyl group of this compound must first be converted into a better leaving group. Direct displacement of a hydroxyl group is unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion.

A common strategy is the conversion of the alcohol to a tosylate or mesylate ester by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and readily undergo SN2 reactions with a variety of nucleophiles.

Another approach is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide (e.g., CBr4, CCl4) to convert the alcohol directly into an alkyl halide. These resulting halides can then be subjected to substitution with nucleophiles such as azides, cyanides, or thiols.

Examples of Nucleophilic Substitution Pathways:

| Activation Step | Nucleophile | Final Product |

|---|---|---|

| 1. MsCl, Pyridine | Sodium Azide | 4-(azidomethyl)-5-tert-butyl-1,3-oxazole |

| 2. PPh3, CBr4 | Potassium Cyanide | (5-tert-butyl-1,3-oxazol-4-yl)acetonitrile |

| 3. TsCl, Triethylamine | Sodium Thiophenoxide | 5-tert-butyl-4-[(phenylthio)methyl]-1,3-oxazole |

Influence of the Tert-butyl Substituent on Reactivity and Selectivity

The tert-butyl group at the C5 position of the oxazole ring exerts significant steric and electronic effects that modulate the reactivity of the entire scaffold.

The bulky nature of the tert-butyl group presents a significant steric shield around the C5 and, to a lesser extent, the C4 positions of the oxazole ring. researchgate.net This steric hindrance can impede the approach of reagents to the adjacent 4-hydroxymethyl group. Consequently, reactions at the hydroxyl moiety may require more forcing conditions (e.g., higher temperatures, longer reaction times) or the use of less sterically demanding reagents compared to an analogous compound with a smaller substituent at C5.

For instance, in esterification reactions with bulky carboxylic acids, the rate of reaction may be significantly diminished. Similarly, in SN2 reactions on a derivative where the hydroxyl group has been converted to a leaving group, the bulky tert-butyl group can slow down the approach of the nucleophile to the electrophilic carbon of the methylene (B1212753) group.

Electronically, the tert-butyl group is considered to be a weak electron-donating group through induction and hyperconjugation. This electron-donating nature can influence the reactivity of the oxazole ring itself. Oxazole is an electron-deficient heterocycle, and electrophilic aromatic substitution is generally difficult. researchgate.net When it does occur, it is favored at the C5 position. The presence of an electron-donating tert-butyl group at C5 would further activate this position towards electrophiles, although the steric bulk would likely hinder such reactions.

Conversely, the electron-donating nature of the tert-butyl group can slightly destabilize anionic intermediates that might form on the ring. For instance, deprotonation of the oxazole ring, which typically occurs at the C2 position, might be marginally less favorable compared to an oxazole with an electron-withdrawing group. researchgate.net Studies on related systems have shown that alkyl groups, through hyperconjugation, can raise the energy of the Highest Occupied Molecular Orbital (HOMO) with little effect on the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This can make the molecule more susceptible to oxidation but less reactive towards nucleophiles.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights into 5 Tert Butyl 1,3 Oxazol 4 Yl Methanol

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification and Environmental Probing

Spectroscopic methods are paramount for the initial identification and subsequent probing of the local chemical environment of the functional groups within (5-Tert-butyl-1,3-oxazol-4-yl)methanol. The primary functionalities are the tert-butyl group, the 1,3-oxazole ring, and the hydroxymethyl group.

The presence and characteristics of these groups can be determined using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the tert-butyl group would exhibit a sharp singlet, usually in the upfield region (around 1.3 ppm), due to the magnetic equivalence of the nine protons. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet, exchangeable with D₂O, with its chemical shift influenced by solvent and concentration. The proton on the oxazole (B20620) ring would resonate in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the oxazole ring, and the methylene carbon of the hydroxymethyl group. The chemical shifts of the oxazole ring carbons are indicative of their electronic environment within the heterocyclic system.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying characteristic vibrational frequencies. Key absorptions would include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the tert-butyl and methylene groups in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching vibrations associated with the oxazole ring, expected in the 1500-1650 cm⁻¹ range.

C-O stretching vibrations for the alcohol and the ether linkage within the oxazole ring.

Interactive Table: Expected Spectroscopic Data for Functional Group Identification.

| Functional Group | Spectroscopic Technique | Expected Chemical Shift/Frequency Range |

|---|---|---|

| tert-butyl | ¹H NMR | ~1.3 ppm (singlet, 9H) |

| tert-butyl | ¹³C NMR | Quaternary C: ~30 ppm; Methyl C: ~32 ppm |

| Hydroxymethyl | ¹H NMR | Variable (singlet, 2H), D₂O exchangeable |

| Hydroxymethyl | ¹³C NMR | ~55-65 ppm |

| Oxazole Ring | ¹H NMR | Aromatic region |

| Oxazole Ring | ¹³C NMR | ~110-160 ppm |

| Hydroxyl | IR | 3200-3600 cm⁻¹ (broad) |

| C-H (alkyl) | IR | 2850-3000 cm⁻¹ |

Elucidation of Intermolecular Interactions

The hydroxymethyl group in this compound is a key player in mediating intermolecular interactions, primarily through hydrogen bonding. Spectroscopic techniques can provide evidence for and characterize the nature of these interactions.

Concentration-dependent ¹H NMR studies can reveal the presence of hydrogen bonding in solution. A downfield shift of the hydroxyl proton signal upon increasing concentration is indicative of increased hydrogen bonding. Similarly, changes in the O-H stretching frequency in the IR spectrum upon dilution can provide insights into the strength of these interactions.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited States

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and excited-state properties of molecules. The oxazole ring, being an aromatic heterocycle, is the primary chromophore in this compound.

UV-Vis Absorption: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the oxazole ring. The exact position and intensity of these bands are influenced by the substituents and the solvent. In related heterocyclic systems, these transitions typically occur in the region of 250 to 390 nm researchgate.net.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima (the Stokes shift) can give insights into the structural changes that occur upon excitation. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on analogous carbazole compounds show that the excited states can have lifetimes in the nanosecond range and that their photophysics can be influenced by the presence of tert-butyl substituents mdpi.com.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, this technique would provide precise information on the planarity of the oxazole ring and the orientation of the tert-butyl and hydroxymethyl substituents relative to the ring.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates in Reaction Mechanisms

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, EPR would not be used for direct characterization of the ground-state molecule, as it is a diamagnetic species. However, EPR can be a powerful tool for studying reaction mechanisms that involve radical intermediates.

If this compound were to participate in a reaction that proceeds through a radical pathway (e.g., oxidation, reduction, or photolysis), EPR could be used to detect and identify any transient radical species formed. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, is often employed in such studies srce.hr. The resulting EPR spectrum can provide information about the structure of the original radical. Studies on related compounds have utilized EPR to investigate excited triplet states and the formation of radical cations upon photoexcitation mdpi.comnih.gov.

Computational Chemistry and Theoretical Modeling of 5 Tert Butyl 1,3 Oxazol 4 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and energetic properties of molecules. irjweb.comsemanticscholar.org

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic behavior of a molecule is governed by the distribution of its electrons, which can be described by molecular orbitals and charge distribution. For oxazole (B20620) derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their reactivity. researchgate.net

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity of a molecule; a smaller gap generally indicates higher reactivity. irjweb.com In substituted oxazoles, electron-donating groups, such as the tert-butyl group, tend to increase the energy of the HOMO with little effect on the LUMO, thereby decreasing the energy gap and increasing the molecule's reactivity. researchgate.net

Charge distribution analysis reveals the partial charges on each atom within the molecule. In the oxazole ring, the oxygen and nitrogen atoms are electronegative centers, bearing partial negative charges, while the carbon atoms have varying degrees of partial positive charge. researchgate.net This distribution is crucial for identifying potential sites for nucleophilic and electrophilic attack. For instance, studies on methyl-substituted oxazoles have shown that specific carbon positions become more susceptible to nucleophilic substitution based on their calculated positive charge. researchgate.net

Illustrative Data: Calculated Properties of Substituted Oxazoles This table presents representative data from DFT calculations on simple oxazole derivatives to illustrate expected trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (μ, D) |

|---|---|---|---|---|

| Oxazole | -9.534 | 4.491 | 14.025 | 1.58 |

| 5-methyl oxazole | -9.064 | 4.691 | 13.755 | 2.16 |

| 2,5-dimethyl oxazole | -8.747 | 4.801 | 13.578 | 1.88 |

Data derived from studies on methyl-substituted oxazoles. researchgate.net

Energetics of Reaction Pathways and Transition States

Computational methods are essential for mapping the potential energy surfaces of chemical reactions. This allows for the calculation of activation energies and the identification of transition state structures, providing deep insight into reaction mechanisms. cuny.edu For the synthesis of (5-Tert-butyl-1,3-oxazol-4-yl)methanol, theoretical modeling can elucidate the pathways of reactions like the van Leusen oxazole synthesis. mdpi.comnih.gov

This reaction involves the formation of the 5-substituted oxazole ring from an aldehyde and TosMIC (tosylmethyl isocyanide). nih.gov Quantum chemical calculations can model the stepwise process, including the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, subsequent cyclization to form an oxazoline (B21484) intermediate, and the final elimination to yield the aromatic oxazole ring. nih.gov By calculating the energy of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Spectroscopic Property Prediction and Interpretation

DFT calculations are highly effective in predicting various spectroscopic properties, which serve as a vital link between theoretical models and experimental data. semanticscholar.org Methods like the Gauge-Including Atomic Orbital (GIAO) can accurately predict NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C). researchgate.net

By optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-311G(d,p)), one can calculate the theoretical vibrational frequencies corresponding to an infrared (IR) spectrum. semanticscholar.org These predicted spectra can be compared with experimental results to confirm the structure of synthesized compounds like this compound and to assign specific vibrational modes to observed absorption bands. mdpi.com For example, the characteristic stretching vibrations of the O-H group, aromatic C-H, and the C=N and C-O bonds within the oxazole ring can be precisely calculated. biolmolchem.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment. researchgate.net

Conformational Analysis and Flexibility of the Oxazole Core

While the 1,3-oxazole ring itself is a rigid aromatic system, the substituents attached to it—specifically the tert-butyl and hydroxymethyl groups—possess conformational flexibility. The bulky tert-butyl group can influence the orientation of adjacent groups due to steric hindrance. upenn.educhemrxiv.org

Ligand-Target Interactions (Computational Models)

Oxazole derivatives are recognized as important scaffolds in medicinal chemistry, with many exhibiting a range of biological activities. nih.govnih.gov Computational modeling, particularly molecular docking and MD simulations, is a cornerstone of modern drug discovery for predicting how a ligand like this compound or its derivatives might interact with a biological target, such as a protein or enzyme. nih.govjcchems.com

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, generating a binding score that estimates the strength of the interaction. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. researchgate.netjcchems.com These simulations reveal how the ligand and protein adjust to each other and can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net For example, the hydroxymethyl group could act as a hydrogen bond donor or acceptor, while the tert-butyl group could engage in hydrophobic interactions within a receptor's binding pocket.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling for this compound and its derivatives involves a suite of computational techniques to correlate the chemical structure of these compounds with their biological activities. These methods are crucial in modern drug discovery for prioritizing synthesis, optimizing lead compounds, and understanding potential mechanisms of action without exhaustive experimental testing. The core principle is that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that attempt to predict the biological activity of compounds based on their chemical structures. For oxazole derivatives, QSAR studies are instrumental in identifying key molecular descriptors—numerical representations of a molecule's properties—that govern their activity.

The development of a QSAR model typically involves a dataset of oxazole analogues with known activities against a specific biological target. Various descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, are calculated for each molecule. Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a regression or classification model.

For instance, 2D- and 4D-QSAR models have been successfully developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum. mdpi.com These models demonstrated robust statistical quality and predictive power, enabling the accurate prediction of antileishmanial activity (pIC50 values) for new compounds within the model's applicability domain. mdpi.com A typical 3D-QSAR study involves aligning the molecules and calculating interaction fields (steric and electrostatic) around them, a method known as Comparative Molecular Field Analysis (CoMFA). mdpi.com The quality of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (q²) for an external test set. For a model to be considered acceptable, R² should generally be greater than 0.6 and q² greater than 0.5. nih.gov

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | 0.9235 | Measures the goodness of fit for the training set. |

| q² (Cross-validated R²) | 0.6319 | Measures the internal predictive ability of the model. |

| pred_r² (External Validation) | 0.5479 | Measures the predictive ability for an external test set. |

| F value | 179.0 | Fisher's F-test value, indicating statistical significance. |

These models provide valuable insights into which structural modifications on the this compound scaffold—such as altering substituents on the oxazole ring or the tert-butyl group—are likely to enhance or diminish biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For the this compound series, a pharmacophore model could be generated based on a set of known active oxazole derivatives or the crystal structure of the target protein. This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach significantly narrows down the number of compounds to be synthesized and tested experimentally. nih.gov

For example, a pharmacophore-guided design led to the discovery of potent and selective S1P1 receptor agonists from a series of oxazole-containing derivatives. nih.gov The resulting models can discriminate between active and inactive compounds, highlighting the key interaction points necessary for biological function. nih.gov Virtual screening of extensive databases, such as the ZINC database, using these models can identify novel oxazole or isoxazole-based molecules with desired therapeutic potential. researchgate.net

Molecular Docking and Scoring for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, typically a protein). ekb.eg The primary goal is to predict the binding mode and affinity of the ligand-receptor complex.

The process involves placing the ligand in the active site of the protein and sampling a vast number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower docking scores generally indicate more favorable binding. nih.gov

Docking studies on various oxazole derivatives have successfully predicted their binding modes and correlated well with experimental activities. nih.govmdpi.com For instance, docking of oxazole compounds against the heme-binding protein of Porphyromonas gingivalis revealed better interaction energies compared to clinically used drugs. nih.gov These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxazole moiety and amino acid residues in the active site. mdpi.com For example, analysis of docked oxazole-incorporated naphthyridine derivatives demonstrated that potent compounds exhibited better interaction energy and profiles within the target's active site. nih.gov

| Compound | Type | Docking Affinity (kcal/mol) |

|---|---|---|

| Oxazole Compound 1 | Derivative | -10.0 |

| Oxazole Compound 2 | Derivative | -11.3 |

| Oxazole Compound 3 | Derivative | -9.6 |

| Amoxicillin | Standard Drug | -8.6 |

| Moxifloxacin | Standard Drug | -8.6 |

Advanced AI-Driven Approaches in Oxazole Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing computational chemistry and drug discovery for compounds like this compound. nih.gov These advanced approaches can analyze vast and complex datasets to uncover patterns that are not apparent through traditional methods. premierscience.com

For example, supervised machine learning has been used to predict reaction yields for the synthesis of C2-carboxylated 1,3-azoles, including oxazoles, providing a powerful tool for rational molecular design. chemrxiv.org Furthermore, ML can enhance the performance of ensemble docking by learning from the docking scores of multiple protein structures to better classify active and inactive compounds. mdpi.com

Generative AI models can also design entirely new oxazole derivatives de novo with desired properties, such as high predicted activity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By training on large databases of known molecules and their properties, these models learn the underlying rules of chemical structure and biological activity to propose novel, optimized candidates, significantly speeding up the drug discovery cycle. premierscience.com

Exploration of Biological Activities and Mechanistic Pathways of 5 Tert Butyl 1,3 Oxazol 4 Yl Methanol Derivatives in Non Clinical Research

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and efficacy of lead compounds. For derivatives of (5-Tert-butyl-1,3-oxazol-4-yl)methanol, these studies have been crucial in identifying key structural features that govern their biological activity.

Systematic Modification of Substituents and their Impact on in vitro Activity

Systematic modifications of the this compound scaffold have been explored, particularly in the context of developing inhibitors for the bacterial cell division protein FtsZ. nih.govnih.gov In one series of oxazole-benzamide inhibitors, researchers replaced the bicyclic thiazolopyridine moiety of a parent compound (PC190723) with a substituted phenyl bromo-oxazole group and introduced an alcohol substitution on the linker, creating a structure closely related to this compound derivatives. nih.gov

These modifications aimed to improve antibacterial potency and pharmacokinetic properties. For instance, substitutions at the pseudo-benzylic carbon of the scaffold were shown to increase metabolic stability. nih.govbohrium.com Furthermore, the introduction of halogen substitutions at the C5 position of the oxazole (B20620) ring was found to be a critical factor for maintaining potency against mutant strains of Staphylococcus aureus. bohrium.com

Another area of investigation for oxazole derivatives has been as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Modifications to the oxazole core and its substituents significantly influence both the potency and selectivity of COX-2 inhibition. For example, the nature of the substituent on the phenyl ring attached to the oxazole can determine the compound's binding affinity within the COX-2 active site.

| Core Scaffold Modification | Target | Impact on In Vitro Activity | Reference |

|---|---|---|---|

| 5-Halo substitution on oxazole ring | FtsZ (mutant S. aureus) | Maintained or increased potency against resistant strains | bohrium.com |

| Substitution at pseudo-benzylic carbon | FtsZ | Improved metabolic stability and pharmacokinetic properties | nih.govbohrium.com |

| Alcohol substitution on linker | FtsZ | Contributed to superior antibacterial potency | nih.gov |

| Pyrimidinyl substituent | COX-2 | Markedly affected activity against COX-2 | nih.gov |

Identification of Key Pharmacophoric Elements for Biological Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the oxazole-based FtsZ inhibitors, key pharmacophoric elements have been identified. These include the substituted oxazole ring, which is crucial for activity, and the benzamide (B126) moiety, which interacts with the protein target. nih.govnih.gov The spatial arrangement of these groups is critical for high-affinity binding.

In the context of COX inhibitors, the oxazole ring serves as a central scaffold. nih.gov The key pharmacophoric features often include a sulfonamide or a similar acidic group, which is known to interact with the arginine residue (Arg513) in the active site of COX-2. The substituents on the phenyl rings attached to the oxazole core contribute to the selectivity for COX-2 over COX-1 by interacting with the larger, more accommodating side pocket of the COX-2 active site. nih.gov

Elucidation of Structural Requirements for Optimized Non-Clinical Biological Responses

Through extensive SAR studies, specific structural requirements for optimizing the biological response of these derivatives have been elucidated. For antibacterial FtsZ inhibitors, the combination of a 5-halo-oxazole with specific substitutions at the linker's pseudo-benzylic carbon has led to compounds with enhanced in vitro and in vivo efficacy. nih.govbohrium.com The stereochemistry at this position is also critical, with the (+) enantiomer often showing the primary anti-staphylococcal activity. bohrium.com

Mechanistic Investigations at the Molecular and Cellular Level (in vitro and non-clinical in vivo)

Understanding the precise mechanism of action at the molecular and cellular level is vital for the development of therapeutic agents. Research on this compound derivatives has focused on their interactions with specific enzymes and their effects on cellular signaling pathways.

Enzyme Inhibition and Activation Studies (e.g., DAGLα, COX, FtsZ)

FtsZ Inhibition: A primary mechanism of action for the antibacterial derivatives is the inhibition of the bacterial cytoskeletal protein FtsZ. nih.govnih.gov FtsZ is a GTPase that polymerizes to form a "Z-ring" at the site of cell division, which is essential for bacterial viability. nih.govmdpi.com These oxazole-based inhibitors disrupt the function of FtsZ, leading to a blockage of cell division and subsequent bacterial cell death. nih.govbohrium.com Biochemical, cytological, and genetic data have confirmed that these compounds target FtsZ directly. nih.gov Anisotropy-based competition assays have been utilized to study the binding affinity between oxazole-benzamide inhibitors and FtsZ proteins. mdpi.com

COX Inhibition: Several studies have investigated oxazole derivatives as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory pathway responsible for converting arachidonic acid into prostaglandins (B1171923). nih.govmdpi.com Many of these derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov In vitro assays have demonstrated significant COX-2 inhibitory activity, with some compounds showing potency comparable to established NSAIDs like indomethacin (B1671933). nih.gov

DAGLα Inhibition: Diacylglycerol lipase (B570770) alpha (DAGLα) is an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). While DAGL enzymes are important therapeutic targets, the current body of research on this compound derivatives does not prominently feature their activity as DAGLα inhibitors. The literature on selective DAGL inhibitors has often focused on other chemical scaffolds, such as 1,2,3-triazole ureas. nih.gov

| Compound Class | Enzyme Target | Mechanism/Effect | Reference |

|---|---|---|---|

| Oxazole-benzamides | FtsZ | Inhibition of polymerization and disruption of Z-ring formation, leading to blocked cell division. | nih.govnih.gov |

| Substituted Oxazoles | COX-2 | Selective inhibition of prostaglandin (B15479496) synthesis. | nih.govnih.gov |

Receptor Binding and Signaling Pathway Modulation in Cell-Based Assays

Beyond direct enzyme inhibition, the downstream cellular effects of these compounds have been explored. In studies on COX-2 inhibiting oxazole derivatives, researchers have observed a reduction in the expression of inflammatory markers in cell-based assays. For example, treatment with these compounds led to a decrease in the production of tumor necrosis factor-alpha (TNF-α) and reduced the expression of COX-2 mRNA levels. nih.gov

For the FtsZ inhibitors, their effect on bacterial cells provides a clear example of signaling pathway modulation. By disrupting FtsZ ring formation, they trigger a cascade of events that halt the entire cell division process, leading to filamentation of the bacteria and eventual lysis. nih.gov These cytological effects confirm that the compounds effectively modulate the bacterial cell division pathway. While these compounds act on an intracellular protein target (FtsZ) rather than a classical cell surface receptor, their specific interaction initiates a profound cellular response.

Assessment of Molecular Interactions with Biological Targets via Non-Covalent Bonds

The biological activity of oxazole derivatives is fundamentally linked to their ability to interact with enzymes and receptors within biological systems. tandfonline.comresearchgate.net These interactions are typically non-covalent and include hydrogen bonding, π–π stacking, hydrophobic effects, and van der Waals forces. rsc.org The specific atoms within the oxazole ring and its substituents dictate the nature and strength of these bonds.

The nitrogen atom in the oxazole ring is a key site for interaction, frequently acting as a halogen bond acceptor. rsc.org In a study of oxazole derivatives cocrystallized with perfluorinated iodobenzenes, a consistent and strong halogen bond formed between the donor iodine and the oxazole nitrogen atom. rsc.org This I⋯Noxazole interaction was observed in 100% of the cocrystals, with bond shortenings comparable to those seen with strong acceptors like pyridine (B92270) nitrogen. rsc.org The oxygen atom of the oxazole ring interacts less frequently, though it can participate in halogen bonding depending on the geometry of the interacting molecules. rsc.org

Beyond the core ring, functional groups attached to the oxazole scaffold play a crucial role. For instance, the oxygen atoms in the carbonyl and isoxazole (B147169) ring of the drug Iloperidone form hydrogen bonds with SER197 and SER409 residues of the D2 receptor, respectively. rsc.org Such interactions are vital for the molecule's binding affinity and subsequent biological effect. The structural arrangement of these heterocycles allows their derivatives to engage in a variety of these non-covalent interactions, which is a key reason for their widespread investigation in medicinal chemistry. rsc.org

Spectrum of Non-Clinical Biological Activities

Derivatives of the oxazole scaffold have demonstrated a remarkable breadth of biological activities in non-clinical studies. researchgate.netnih.govresearchgate.net These activities range from combating pathogenic microorganisms to modulating inflammatory pathways and inhibiting the proliferation of cancer cells.

Antimicrobial Activity against Pathogenic Microorganisms (e.g., antibacterial, antifungal)

The oxazole moiety is a constituent of numerous compounds investigated for their antimicrobial properties. nih.goviajps.com Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.govderpharmachemica.comresearchgate.net

In one study, a series of pyrazole-linked oxazole-5-one derivatives were evaluated for their antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.gov One compound from this series demonstrated the highest activity among all the synthesized derivatives. nih.gov Another study reported that oxazole-containing amine-linked bis- and tris-heterocycles exhibited excellent antibacterial activity, with significant zones of inhibition against Staphylococcus aureus and Klebsiella pneumoniae. derpharmachemica.com

Furthermore, certain chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives showed in vitro activity against a panel of Gram-negative and Gram-positive bacteria. derpharmachemica.com The substitution pattern on the oxazole ring is a critical determinant of its antimicrobial efficacy. nih.goviajps.com For example, some 4H-1,3-oxazol-5-ones bearing an arylsulfonylphenyl moiety have demonstrated good antifungal and antibiofilm potential. mdpi.com Similarly, certain pyrazole, oxazole, and imidazole (B134444) derivatives have shown potent antibacterial activity against multidrug-resistant and quinolone-resistant Gram-positive bacteria. derpharmachemica.com

| Oxazole Derivative Class | Target Microorganisms | Key Findings | References |

|---|---|---|---|

| Pyrazole-linked oxazole-5-ones | S. aureus, E. coli, P. aeruginosa, C. albicans | One derivative showed the highest activity among the series. | nih.gov |

| Amine-linked bis- and tris-heterocycles | S. aureus, K. pneumoniae | Exhibited excellent antibacterial activity with significant zones of inhibition. | derpharmachemica.com |

| 4H-1,3-oxazol-5-ones with arylsulfonylphenyl moiety | Fungal strains | Demonstrated good antifungal and antibiofilm potential. | mdpi.com |

| Pyrazole, oxazole, and imidazole derivatives | Multidrug-resistant and quinolone-resistant Gram-positive bacteria | Showed potent antibacterial activity. | derpharmachemica.com |

Anti-inflammatory Potential in Pre-clinical Models (e.g., carrageenan-induced rat paw edema)

Oxazole derivatives have been investigated for their anti-inflammatory properties, with many compounds showing promise in pre-clinical models. nih.govmdpi.com The carrageenan-induced rat paw edema model is a standard assay used to evaluate the anti-inflammatory potential of new chemical entities. nih.govdovepress.comnih.gov

In a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which share a similar five-membered heterocyclic core, compounds were evaluated for their ability to reduce paw edema in rats. nih.gov The results showed that certain derivatives significantly reduced edema volume. Specifically, one derivative with a p-chlorophenyl substitution exhibited a 79.83% reduction in edema volume, an effect comparable to the standard anti-inflammatory drug ibuprofen. nih.gov This suggests that these compounds may exert their anti-inflammatory effect by inhibiting the release of prostaglandins and proinflammatory cytokines. dovepress.com

The mechanism of action for the anti-inflammatory effects of some heterocyclic compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. mdpi.comnih.gov The anti-inflammatory activity of these derivatives is often linked to the specific substitutions on the heterocyclic ring. nih.gov

| Derivative Class | Pre-clinical Model | Key Findings | References |

|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | A derivative with a p-chlorophenyl substitution showed a 79.83% reduction in edema volume. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | Carrageenan-induced rat paw edema | Suppressed the second phase of edema, suggesting inhibition of prostaglandin and proinflammatory cytokine release. | dovepress.com |

| Benzenesulfonamide derivatives | Carrageenan-induced rat paw edema | Demonstrated marked anti-inflammatory activity, with some compounds showing greater inhibition than indomethacin at 4 hours. | nih.gov |

Anticancer and Antiproliferative Mechanisms in Cell Lines

The oxazole scaffold is a prominent feature in many compounds developed as potential anticancer agents. benthamdirect.comijrpr.comnih.gov Derivatives have demonstrated cytotoxic and antiproliferative activity against a wide range of human cancer cell lines, including those of the lung, breast, colon, and central nervous system. ijrpr.comnih.govunipa.itbiointerfaceresearch.com

The mechanisms of action are varied. Some oxazole derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to apoptosis in cancer cells. benthamdirect.comunipa.it For example, a 4,5-diarylisoxazole was found to be a more potent tubulin depolymerizing agent than the well-known inhibitor Combretastatin A-4 (CA-4). unipa.it Other targets for oxazole derivatives include DNA topoisomerase enzymes, protein kinases, and STAT3. benthamdirect.com

In a screening by the National Cancer Institute, a novel series of 4-arylsulfonyl-1,3-oxazoles was tested against 59 cancer cell lines. biointerfaceresearch.com Several compounds exhibited significant activity. For instance, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed a cytostatic effect against glioblastoma and gliosarcoma cell lines. biointerfaceresearch.com Another study on 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates found that one derivative exhibited a potent and broad range of cytotoxic activity against the tested human cancer cells. researchgate.net The antiproliferative activity of these compounds is highly dependent on the substitution patterns around the oxazole core. researchgate.netnih.gov

| Oxazole Derivative Class | Cancer Cell Lines | Mechanism of Action/Key Findings | References |

|---|---|---|---|

| 4,5-Diarylisoxazoles | HeLa, HepG2 | Inhibition of tubulin assembly, more potent than Combretastatin A-4. | unipa.it |

| 4-Arylsulfonyl-1,3-oxazoles | CNS Cancer (SNB75, SF-539), Non-Small Cell Lung Cancer (HOP-92) | Exerted cytostatic and anti-proliferative effects. | biointerfaceresearch.com |

| 2-Aryl 5-sulfonyl-1,3-oxazole-4-carboxylates | 60 human cancer cell lines | One derivative showed potent and broad-range cytotoxic activity. | researchgate.net |

| Oxazolo[5,4-d]pyrimidines | A549 (lung), MCF7 (breast), LoVo (colon), HT29 (colon) | Exhibited varying degrees of cytotoxic activity. | nih.gov |

Other Investigated Biological Modulations (e.g., antioxidant, anti-viral, anti-tubercular, anti-parasitic)

Beyond the activities previously discussed, the versatility of the oxazole scaffold has led to its investigation in a variety of other therapeutic areas.

Antioxidant Activity: Certain oxazole derivatives have been shown to possess antioxidant properties. turkjps.orgaip.orgnih.govresearchgate.net One study synthesized a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives and evaluated their antioxidant activity. turkjps.orgnih.gov The most active compound in this series demonstrated significant inhibition of microsomal EROD activity, an indicator of antioxidant potential. turkjps.orgnih.gov Another study found that an ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate derivative possessed weak antioxidant properties based on DPPH assay results. aip.org

Anti-tubercular Activity: The oxazole ring is present in compounds screened for activity against Mycobacterium tuberculosis. derpharmachemica.comnih.gov A series of 4-(2, 6-dichlorobenzyloxy)phenyl oxazole derivatives were synthesized and evaluated for their in vitro anti-tubercular activity, with some showing promising results. nih.gov The introduction of the 1,3-oxazole ring into certain molecular structures has been shown to significantly increase anti-tubercular activity. derpharmachemica.com

Anti-viral Activity: Research into oxazole derivatives has also extended to their potential as antiviral agents. tandfonline.com While specific examples related to the core structure of interest are sparse, the broader class of oxazole-containing compounds has been explored for this purpose. tandfonline.comresearchgate.net

Anti-parasitic Activity: Oxazole and related oxadiazole derivatives have been investigated for their potential to treat parasitic diseases. tandfonline.comunimi.it In one study, a library of compounds was screened against Trypanosoma brucei, the parasite responsible for sleeping sickness. unimi.it A 1,3,4-oxadiazole (B1194373) derivative was identified as a hit, and further structure-activity relationship studies led to a potent antitrypanosomal and antimalarial compound that also showed moderate potency against Leishmania species. unimi.it

Advanced Applications of 5 Tert Butyl 1,3 Oxazol 4 Yl Methanol Derivatives Beyond Therapeutics Academic Focus

Applications in Agrochemicals

The structural features of oxazole (B20620) derivatives, such as their ability to form various weak interactions like hydrogen bonds and hydrophobic effects, make them promising candidates for the development of new agrochemicals. ijpsonline.com The tert-butyl group, in particular, can enhance stability and lipophilicity, which are crucial properties for effective pesticides and herbicides.

Development of Novel Pesticides and Herbicides

The oxazole framework is increasingly being employed in the design of new active compounds for crop protection. acs.org Research has led to the identification of numerous oxazole derivatives with potent fungicidal, insecticidal, and herbicidal activities. acs.orgacs.org For instance, novel 2,4-diphenyl-1,3-oxazolines bearing various N-heterocyclic substituents have demonstrated significant acaricidal and insecticidal activities. acs.org Some of these compounds exhibited lower LC50 values against carmine (B74029) spider mite larvae and eggs than the commercial acaricide etoxazole. acs.org

The development of insecticides with unique modes of action is critical to combat widespread resistance. researchgate.net Oxazole-containing compounds are being investigated for their potential to act on novel biological targets in pests. researchgate.net Furthermore, the synthesis of oxazole derivatives has been a focus of research to create plant growth regulators. Studies have shown that certain oxazole derivatives can improve the germination of seeds and the growth of seedlings in crops like oilseed rape. researchgate.net

| Compound Class | Target Pest/Application | Notable Findings |

| 2,4-diphenyl-1,3-oxazolines | Carmine spider mites (Tetranychus cinnabarinis) | Good to excellent larvicidal and ovicidal activities, with some compounds outperforming commercial acaricides. acs.org |

| Pyridyl–oxazole carboxamides | Fungi (Botrytis cinereal, Rhizoctonia solani) | Several compounds exhibited 100% fungicidal activity at 100 mg/L. nih.gov |

| Oxazole-5-carboxamides | Fungi (Magnaporthe grisea) | Compounds SEZA18 and SEZC7 showed potent in vitro activity, comparable to the commercial fungicide prochloraz. acs.org |

Fungicidal Activity and Mechanisms

Oxazole derivatives have emerged as a significant class of compounds with promising antifungal properties. ijpsonline.com Their mechanism of action is often linked to the inhibition of crucial enzymes in fungal pathogens. A prominent target for many antifungal agents is succinate (B1194679) dehydrogenase (SDH), an enzyme complex involved in mitochondrial respiration. acs.orgmdpi.com

A series of oxazole-5-carboxamide (B136671) derivatives were designed as SDH inhibitors and demonstrated potent fungicidal activities against Magnaporthe grisea, the causative agent of rice blast. acs.org Molecular docking studies have helped to elucidate the possible binding modes of these inhibitors with the target protein, revealing interactions through hydrogen bonds and hydrophobic forces. mdpi.comfrontiersin.org

The fungicidal efficacy of oxazole derivatives is influenced by their specific chemical structures. For example, in a study of 1,2,4-oxadiazole (B8745197) derivatives, compounds containing an anisic acid moiety showed superior activity compared to those with a cinnamic acid group. mdpi.com Similarly, the introduction of aromatic five-membered heterocycles, such as furan (B31954) or thiophene (B33073) rings, has been shown to enhance antifungal activity in some 1,3,4-oxadiazole (B1194373) derivatives. frontiersin.org

| Pathogen | Oxazole Derivative Class | Mechanism of Action (if known) | Key Findings |

| Candida albicans | Bile acid-derived oxazoles | Not specified | Acetylated derivatives showed higher inhibition percentages than their deacetylated counterparts. nih.gov |

| Magnaporthe grisea | Oxazole-5-carboxamides | Succinate Dehydrogenase (SDH) Inhibition | Compounds SEZA18 and SEZC7 displayed EC50 values of 0.17 and 0.50 mg/L, respectively. acs.org |

| Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, Colletotrichum capsica | 1,2,4-Oxadiazole derivatives | Succinate Dehydrogenase (SDH) Inhibition | Compound 4f showed significant activity, with EC50 values as low as 8.81 μg/mL against C. capsica. mdpi.com |

| Exserohilum turcicum | 1,3,4-Oxadiazole derivatives | Succinate Dehydrogenase (SDH) Inhibition | Compound 5k exhibited superior inhibitory activity compared to the commercial fungicide carbendazim. frontiersin.org |

Contributions to Material Science

The unique chemical and physical properties of the oxazole ring have also led to its incorporation into advanced materials. These properties include high thermal stability, chemical resistance, and specific optical and electronic characteristics. ontosight.ai

Oxazole-Based Polymers and Their Properties

Polymers containing oxazole rings are of interest for their potential in high-performance applications. ontosight.ai The incorporation of the oxazole ring into a polymer backbone can impart enhanced thermal stability and rigidity. ontosight.ai For example, polymers created from the polymerization of oxazole monomers with styrene (B11656) can be used in coatings, adhesives, and other high-performance materials where thermal and chemical resistance are critical. ontosight.ai

The properties of these polymers can be fine-tuned by adjusting the ratio of the oxazole monomer to other components in the polymer chain. ontosight.ai Research is ongoing to explore the full range of properties and potential applications of these unique materials, contributing to advancements in materials science. ontosight.ai

Fluorescent Dyes and Luminescent Materials for Research Applications

The oxazole scaffold can act as either an electron donor or acceptor, facilitating donor-π-acceptor interactions that can lead to excellent fluorescence responses. nih.gov This property has been harnessed to develop fluorescent probes and luminescent materials for various research applications, including cellular imaging. nih.govnih.gov

Suitably designed oxazole derivatives can exhibit intense fluorescent properties. nih.gov For instance, some new oxazole derivatives have been investigated for their fluorescence properties and laser emission, showing potential for use as laser dyes in the blue and near-ultraviolet regions. iaea.org The photophysical properties of these compounds can be tuned by modifying their chemical structure, allowing for the development of probes with specific excitation and emission wavelengths. nih.gov

Recent studies have explored highly substituted oxazole derivatives as organelle targeting fluorophores for cell-imaging studies. nih.gov The solvatochromic effect, where the emission spectrum shifts with the polarity of the solvent, has been observed in these derivatives, indicating intramolecular charge transfer. nih.gov

| Oxazole Derivative Type | Application | Key Photophysical Properties |